molecular formula C19H22N2O2S B4053461 N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B4053461
M. Wt: 342.5 g/mol
InChI Key: LRTDNACQPCLWHX-UHFFFAOYSA-N
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Description

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide is a complex organic compound that belongs to the class of thiourea derivatives

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13(2)16-10-5-6-11-17(16)20-19(24)21-18(22)14-8-7-9-15(12-14)23-3/h5-13H,4H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTDNACQPCLWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide typically involves the reaction of 2-(butan-2-yl)aniline with 3-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major product is the corresponding sulfoxide or sulfone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Exhibits antibacterial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential as an anti-tubercular agent and its role in inhibiting certain enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide
  • N-{[4-(butan-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
  • N-[(2-sec-Butylphenyl)carbamothioyl]-2,4-dichlorobenzamide

Uniqueness

N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide stands out due to its unique combination of a butan-2-yl group and a methoxybenzamide moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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